Ala-D-gamma-Glu-Lys-D-Ala-D-Ala is a pentapeptide that plays a critical role in the structure of bacterial cell walls, specifically within the peptidoglycan layer. This compound is composed of five amino acids: L-alanine, D-gamma-glutamic acid, L-lysine, and two D-alanine residues. It serves as a key component of the peptidoglycan precursor UDP-MurNAc-L-Ala-gamma-D-Glu-Lys(D-Ala)(5)-D-Ala, which is essential for bacterial growth and stability .
There is no current information on the mechanism of action of this compound.
Due to the lack of research, safety information is not available.
(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid is a complex molecule that can be classified in two ways:
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala exhibits significant biological activity as a precursor in peptidoglycan biosynthesis. It is involved in the formation of cross-links between glycan strands in the bacterial cell wall, which is essential for maintaining structural integrity. Furthermore, this compound has been implicated in antibiotic resistance mechanisms, particularly in vancomycin-resistant enterococci, where modifications to the peptide structure can confer resistance by altering target sites for antibiotics .
The synthesis of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala can be achieved through several methods:
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala has several applications in research and medicine:
Interaction studies have shown that Ala-D-gamma-Glu-Lys-D-Ala-D-Ala interacts with various enzymes involved in peptidoglycan biosynthesis. For instance, it is recognized by D-Ala:D-Ala ligases, which utilize this compound to facilitate the formation of cross-links in peptidoglycan layers. Additionally, research indicates that modifications to this pentapeptide can influence its interaction with antibiotics like vancomycin, thereby affecting susceptibility and resistance profiles .
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala shares structural similarities with several other compounds involved in peptidoglycan biosynthesis. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
L-Alanyl-gamma-D-glutamyl-L-lysyl-D-alanine | A tetrapeptide with similar amino acid composition | L-alanine instead of D-alanine at one position |
UDP-MurNAc-L-Ala-gamma-D-Glu-Lys(D-Alanine)(5)-D-Alanine | A precursor for peptidoglycan synthesis | Contains additional components like UDP |
D-Alanyl-D-alanine | A dipeptide essential for cross-linking | Simpler structure; lacks gamma-glutamic acid and lysine |
The uniqueness of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala lies in its specific sequence and configuration that directly contribute to its function within bacterial cell walls, distinguishing it from other similar compounds that may not fulfill the same roles or exhibit equivalent biological activities .
The cross-linking mechanisms involving the Ala-D-gamma-Glu-Lys-D-Ala-D-Ala pentapeptide exhibit significant differences between Gram-positive and Gram-negative bacteria, reflecting fundamental distinctions in their cell wall architecture and structural requirements.
In Gram-positive bacteria, the pentapeptide sequence typically follows the L-Ala-D-gamma-Glu-L-Lys-D-Ala-D-Ala configuration, where the third position lysine residue serves as the primary nucleophilic acceptor for cross-link formation [1] [2]. The cross-linking density in these organisms is remarkably high, with studies demonstrating that up to 90% of peptidoglycan units participate in cross-linking in Staphylococcus aureus [2]. This extensive cross-linking compensates for the relatively shorter glycan chain lengths characteristic of Gram-positive bacteria.
The cross-linking process primarily involves 4→3 linkages, where the fourth position D-alanine of the donor pentapeptide forms a peptide bond with the amino group of the third position lysine (or associated bridging peptide) of the acceptor stem [3]. In Staphylococcus aureus, this process is facilitated by the presence of pentaglycine bridge structures that extend from the lysine residue, creating a more flexible cross-linking arrangement that allows for higher cross-linking densities [2].
Gram-negative bacteria utilize a different cross-linking strategy, with the pentapeptide typically containing meso-diaminopimelic acid (meso-DAP) at the third position instead of lysine [1] [4]. The cross-linking density in these organisms is generally lower, ranging from 40-60% in Escherichia coli [2]. This reduced cross-linking is compensated by the presence of an outer membrane that provides additional structural support.
The cross-linking mechanisms in Gram-negative bacteria involve both 4→3 and 3→3 linkages [5]. The 4→3 cross-links are formed by D,D-transpeptidases (penicillin-binding proteins), while 3→3 cross-links are generated by L,D-transpeptidases [5]. In some organisms like Streptomyces coelicolor, the proportion of 3→3 cross-links can reach 57%, indicating the significant contribution of L,D-transpeptidases to peptidoglycan architecture [5].
Characteristic | Gram-Positive Bacteria | Gram-Negative Bacteria |
---|---|---|
Cross-linking Density | 67-90% (S. aureus) [2] | 40-60% (E. coli) [2] |
Primary Cross-link Type | 4→3 cross-links | 4→3 and 3→3 cross-links |
Bridging Peptides | Often present (pentaglycine) | Absent (direct cross-linking) |
Structural Compensation | High cross-linking density | Outer membrane cooperation |
The pentapeptide tail of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala undergoes dynamic modifications during bacterial cell wall remodeling, representing a sophisticated regulatory mechanism that enables bacteria to adapt their structural properties to changing environmental conditions and growth phases.
During peptidoglycan maturation, the pentapeptide stems undergo systematic processing that converts the nascent five-amino acid chain into shorter, cross-linked structures [6] [7]. The terminal D-alanine residue is typically removed during the cross-linking process, resulting in tetrapeptide stems in the mature peptidoglycan [1]. However, recent studies have revealed that significant populations of unprocessed pentapeptides persist in specific cellular locations, particularly at division sites.
Research on Bacillus subtilis has demonstrated that peptidoglycan at septal regions contains substantial amounts of unprocessed pentapeptide stems [6]. This accumulation of pentapeptides at division sites indicates either reduced cross-linking activity or altered peptidoglycan composition that serves as a topological marker for other cellular processes [6]. The preservation of pentapeptide structures at these critical locations suggests their importance in maintaining structural flexibility during cell division.
The processing of pentapeptide stems follows a temporally regulated pattern that correlates with the bacterial cell cycle [7]. During active growth phases, the rate of pentapeptide incorporation exceeds the rate of processing, leading to the accumulation of nascent peptidoglycan precursors [7]. This temporal mismatch creates a reservoir of unprocessed pentapeptides that can be rapidly mobilized for cross-linking when structural reinforcement is required.
The dynamics of pentapeptide processing are influenced by the availability of transpeptidase enzymes and the local concentration of acceptor substrates [7]. In regions of active peptidoglycan synthesis, the competition between different transpeptidases for pentapeptide substrates creates a complex regulatory network that determines the final cross-linking pattern [7].
Environmental stress conditions significantly alter pentapeptide dynamics, with osmotic stress being a primary regulatory factor [8]. Under hyperosmotic conditions, bacteria increase the cross-linking density of their peptidoglycan by accelerating pentapeptide processing and promoting the formation of additional cross-links [8]. This response enhances the mechanical strength of the cell wall and improves resistance to osmotic pressure.
Conversely, under hypoosmotic conditions, bacteria may reduce the rate of pentapeptide processing to maintain structural flexibility and prevent excessive rigidity that could compromise cell viability [8]. This adaptive mechanism allows bacteria to balance structural integrity with the need for controlled expansion during osmotic stress.
The Ala-D-gamma-Glu-Lys-D-Ala-D-Ala pentapeptide serves as the primary substrate for penicillin-binding proteins, which constitute the enzymatic machinery responsible for peptidoglycan cross-linking and cell wall synthesis. These interactions represent some of the most critical biochemical processes in bacterial cell wall assembly.
High molecular weight penicillin-binding proteins are classified into two major categories based on their enzymatic activities [9]. Class A penicillin-binding proteins possess both transglycosylase and transpeptidase activities, enabling them to simultaneously polymerize glycan strands and cross-link peptide stems [9]. Class B penicillin-binding proteins exhibit only transpeptidase activity, specializing in the cross-linking of pentapeptide stems [9].
The transpeptidase activity of these enzymes involves the recognition and binding of the D-Ala-D-Ala terminus of the pentapeptide substrate [9]. The enzyme forms a covalent acyl-enzyme intermediate through nucleophilic attack by a conserved serine residue, cleaving the terminal D-Ala-D-Ala bond [3]. This intermediate is subsequently resolved by nucleophilic attack from the amino group of the acceptor peptide, typically the lysine or meso-diaminopimelic acid residue at the third position of another pentapeptide stem [3].
Penicillin-binding proteins exhibit high specificity for the D-Ala-D-Ala dipeptide sequence, which is essential for their biological function [9]. The enzyme active site is precisely configured to accommodate the stereochemical requirements of the D-amino acid residues, with conserved motifs including the S-X-X-K motif containing the nucleophilic serine and the S-X-N motif critical for substrate binding [9].
The recognition of the pentapeptide substrate involves multiple contact points between the enzyme and the peptide chain. The gamma-carboxyl group of the D-glutamic acid residue and the amino group of the lysine residue contribute to substrate binding affinity and orientation [9]. These interactions ensure proper positioning of the D-Ala-D-Ala terminus within the enzyme active site for efficient catalysis.
The activity of penicillin-binding proteins is subject to complex regulatory mechanisms that respond to cellular growth conditions and environmental stress [10]. Recent studies have identified specialized penicillin-binding proteins that function as stress sensors, such as PbpP in Bacillus thuringiensis, which detects beta-lactam antibiotics and triggers resistance responses [10].
PBP Class | Primary Function | Essential for Viability | Representative Examples |
---|---|---|---|
Class A (HMW) | Transglycosylase + Transpeptidase | Yes | PBP1A, PBP1B (E. coli) |
Class B (HMW) | Transpeptidase only | Yes | PBP2, PBP3 (E. coli) |
LMW | Carboxypeptidase/Endopeptidase | No (normal growth) | PBP4, PBP5, PBP6 (E. coli) |
The regulation of penicillin-binding protein expression and activity is coordinated with other aspects of cell wall synthesis to ensure proper timing and localization of cross-linking events [11]. This coordination is essential for maintaining cell wall integrity during growth and division.
The pentapeptide Ala-D-gamma-Glu-Lys-D-Ala-D-Ala plays a crucial role in maintaining bacterial cell wall integrity under osmotic stress conditions, serving as both a structural element and a regulatory component in stress response mechanisms.
Bacterial cells maintain internal turgor pressures ranging from 2-4 atmospheres under normal conditions, with the potential for dramatic increases up to 20 atmospheres during hypoosmotic shock [12] [13]. The peptidoglycan layer, cross-linked through pentapeptide stems, provides the primary mechanical resistance to this osmotic pressure [12]. The cross-linking density and pattern directly influence the mechanical properties of the cell wall, with higher cross-linking densities correlating with increased resistance to osmotic stress [2].
Recent research has demonstrated that the peptidoglycan layer functions as a "smart material" with non-linear mechanical properties that adapt to changing stress conditions [14]. Under increasing osmotic pressure, the cross-linked peptidoglycan network exhibits stress-stiffening behavior, where additional cross-links form to reinforce the structure [14]. This adaptive response depends on the availability of unprocessed pentapeptide stems that can be rapidly mobilized for cross-linking when structural reinforcement is required.
The response to osmotic stress involves the activation of mechanosensitive channels that detect increases in membrane tension and turgor pressure [12]. These channels gate on millisecond timescales to release osmolytes and reduce internal pressure [12]. The interaction between mechanosensitive channels and the peptidoglycan layer is mediated through the cross-linked pentapeptide network, which transmits mechanical stress from the cell wall to the membrane [12].
Studies using atomic force microscopy have shown that bacterial cell walls can expand by approximately 12% when subjected to osmotic stress, with this expansion being accommodated by the peptidoglycan mesh structure [12]. The pentapeptide cross-links provide the flexibility necessary for this expansion while maintaining structural integrity [12].
Under osmotic stress conditions, bacteria actively modify their peptidoglycan structure to enhance resistance [8] [15]. These modifications include increasing cross-linking density, altering the composition of pentapeptide stems, and modifying the processing patterns of nascent peptidoglycan [15]. The gamma-glutamic acid residue in the pentapeptide can undergo amidation to form glutamine, which alters the chemical properties of the peptide and influences cross-linking efficiency [5].
Osmotic Condition | Cell Response | Turgor Pressure Effect | Peptidoglycan Adaptation |
---|---|---|---|
Hypoosmotic | Water influx, turgor increase | Increases (up to 20 atm) | Increased cross-linking density |
Hyperosmotic | Water efflux, turgor decrease | Decreases significantly | Structural reinforcement |
Rapid shifts | Mechanosensitive channel activation | Rapid fluctuations | Emergency repair mechanisms |
The regulation of pentapeptide processing and cross-linking during osmotic stress involves multiple enzymatic systems, including D,D-carboxypeptidases that remove terminal D-alanine residues and L,D-transpeptidases that form alternative cross-linking patterns [5]. This enzymatic diversity provides bacteria with multiple strategies for adapting their cell wall structure to changing osmotic conditions.
The role of pentapeptide cross-links in osmotic stress resistance is integrated with broader cellular stress response systems [8]. The synthesis and processing of pentapeptide stems are regulated by stress-responsive transcription factors and two-component regulatory systems that coordinate cell wall modifications with other adaptive responses [8]. This integration ensures that structural modifications are appropriately timed and scaled to the magnitude of the osmotic challenge.